molecular formula C20H21NO4 B2425117 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 1503610-79-4

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid

Cat. No. B2425117
CAS RN: 1503610-79-4
M. Wt: 339.391
InChI Key: TYFTXMUQVNXBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . The compound is solid in form .


Molecular Structure Analysis

The compound has a complex structure that includes a fluorene moiety, a carbonyl group, an amino group, and a butanoic acid group . The InChI key for the compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .


Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It has a molecular weight of 325.36 .

Scientific Research Applications

  • Orthogonal Protection in Peptide Synthesis :

    • (2S,3R)-4-[bis-(tert-butyloxy)phosphinyl]-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-methylbutanoic acid has been synthesized for the first time with stereoselectivity. This compound serves as a hydrolytically-stable phosphothreonine mimetic with orthogonal protection, compatible with standard solid-phase protocols, and is notably used in the solid-phase synthesis of Polo-like kinase 1 (Plk1) polo box domain (PBD)-binding peptides (Liu et al., 2009).
  • Linker Application in Solid Phase Synthesis :

    • New compounds, 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, have been synthesized and applied as linkers for solid-phase synthesis. They offer higher acid stability compared to standard trityl resins and facilitate the immobilization and modification of carboxylic acids and amines, leading to products of high yield and excellent purity (Bleicher et al., 2000).
  • Solid Phase Peptide Synthesis (SPPS) :

    • 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids have revolutionized solid-phase peptide synthesis (SPPS) over the past decade. Advances in solid supports, linkages, side chain protecting groups, and solvation conditions have enabled impressive syntheses, such as biologically active peptides, isotopically labeled peptides, and small proteins. The orthogonal scheme of Fmoc SPPS offers unique opportunities for bioorganic chemistry (Fields & Noble, 2009).
  • Innovative Fluorenyl Compounds in Sensing Applications :

    • New compounds, 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine and 2, 7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene, have been synthesized and utilized as fluorescent sensors. They exhibit selective recognition abilities for detecting nitro compounds, metal cations, and amino acids such as arginine in biomolecules, showcasing their potential in sensitive and selective sensing applications (Han et al., 2020).

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFTXMUQVNXBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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